molecular formula C30H26N2O B14397961 2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 89722-96-3

2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14397961
CAS No.: 89722-96-3
M. Wt: 430.5 g/mol
InChI Key: KQOLGKXYCWKGNT-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a pyrrolone core substituted with dimethylamino and tetraphenyl groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the reaction between a tetraphenyl-substituted ketone and a dimethylamine source in the presence of a suitable catalyst can yield the desired compound. Reaction conditions such as temperature, solvent, and reaction time are crucial for optimizing the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, general principles of organic synthesis and scale-up techniques can be applied. These include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine or hydrocarbon derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or hydrocarbons. Substitution reactions can lead to a variety of substituted pyrrolone derivatives.

Scientific Research Applications

2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity. Additionally, the tetraphenyl groups may contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: A simpler compound with similar dimethylamino functionality but lacking the complex pyrrolone structure.

    Tetraphenylporphyrin: Shares the tetraphenyl substitution but has a different core structure and chemical properties.

    N,N-Dimethylaniline: Contains a dimethylamino group attached to an aromatic ring, similar in some reactivity aspects.

Uniqueness

2-(Dimethylamino)-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of a pyrrolone core with both dimethylamino and tetraphenyl substitutions. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, setting it apart from simpler analogs and related compounds.

Properties

CAS No.

89722-96-3

Molecular Formula

C30H26N2O

Molecular Weight

430.5 g/mol

IUPAC Name

2-(dimethylamino)-1,2,4,5-tetraphenylpyrrol-3-one

InChI

InChI=1S/C30H26N2O/c1-31(2)30(25-19-11-5-12-20-25)29(33)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)32(30)26-21-13-6-14-22-26/h3-22H,1-2H3

InChI Key

KQOLGKXYCWKGNT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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